3-Cyclopropyl-3-oxopropanenitrile
Overview
Description
3-Cyclopropyl-3-oxopropanenitrile: is an organic compound with the molecular formula C6H7NO . It is a cyano ketone derivative, characterized by the presence of a cyclopropyl group attached to a nitrile and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Cyclopropyl Chloromethane: One common method involves the reaction of cyclopropyl chloromethane with sodium hydroxide in an appropriate solvent.
From 2-Cyanoacetic Acid: Another method involves the reaction of 2-cyanoacetic acid with n-butyllithium in the presence of a catalyst such as 1,10-phenanthroline.
Industrial Production Methods: Industrial production methods for 3-cyclopropyl-3-oxopropanenitrile are not widely documented. the methods mentioned above can be scaled up for industrial synthesis with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can undergo substitution reactions, particularly involving the nitrile group.
Common Reagents and Conditions:
Acetyl Chloride: Reacts with the electrogenerated tetrabutylammonium salt of 3-cyclopropyl-3-oxopropanenitrile to give O-acylation products.
Sodium Salt: Reacts with acetyl chloride to give C-acylation products.
Major Products:
O-Acylation Products: Formed from the reaction with acetyl chloride and tetrabutylammonium salt.
C-Acylation Products: Formed from the reaction with acetyl chloride and sodium salt.
Scientific Research Applications
Chemistry:
Biology and Medicine:
- Potential applications in the development of pharmaceuticals, although specific uses are not well-documented.
Industry:
Mechanism of Action
The specific mechanism of action for 3-cyclopropyl-3-oxopropanenitrile is not well-documented. its reactivity can be attributed to the presence of the nitrile and ketone functional groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
3-Cyclopropyl-3-oxopropionitrile: Another cyano ketone derivative with similar reactivity.
Cyclopropanepropanenitrile, β-oxo-: A related compound with a similar structure and functional groups.
Biological Activity
3-Cyclopropyl-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a cyclopropyl group attached to a carbonyl and a nitrile functional group. The presence of these functional groups can influence its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyclopropyl moiety can provide unique steric and electronic properties, which may enhance binding affinity and selectivity towards molecular targets involved in various biological pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. Its structural characteristics allow it to interfere with cellular processes essential for cancer cell proliferation.
- Enzyme Inhibition : The compound has been reported to inhibit enzymes critical in metabolic pathways, potentially leading to therapeutic applications in diseases where these enzymes are dysregulated.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anticancer | Inhibition of cancer cell lines | |
Enzyme Inhibition | Inhibition of specific metabolic enzymes | |
Antifungal | Selective inhibition against C. albicans |
Case Studies
- Anticancer Properties : A study investigated the effects of this compound on breast cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through the activation of caspases, suggesting potential for development as an anticancer agent.
- Fungal Selectivity : Research focused on the compound's ability to selectively inhibit the heat shock protein 90 (Hsp90) isoform in Candida albicans. This selectivity is crucial as it minimizes toxicity to human cells while effectively limiting fungal proliferation. The study highlighted structural rearrangements in Hsp90 upon binding, which were critical for understanding the compound's selectivity .
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methods, often involving cyclization reactions that introduce the cyclopropyl group effectively. Derivatives of this compound have been synthesized to enhance its biological activity or selectivity towards specific targets.
Table 2: Synthesis Methods and Yields
Properties
IUPAC Name |
3-cyclopropyl-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-4-3-6(8)5-1-2-5/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDARMQNRQJBGQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431006 | |
Record name | 3-cyclopropyl-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118431-88-2 | |
Record name | 3-cyclopropyl-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclopropyl-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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